I-SAP

Thromboxane Receptor Pharmacology Platelet Biology Radioligand Binding Assays

Standard TP antagonists often lack the affinity and functional selectivity required for precise receptor deconvolution. I-SAP (CAS 133538-58-6) is a high-affinity (Kd 468 pM) radiolabelable TP receptor antagonist with biased agonist activity, enabling selective activation of shape change pathways without aggregation (EC50 9.7 nM). • Picomolar affinity ensures low background in binding assays. • Enables direct radioiodination for autoradiography and receptor purification. • Distinct pH-dependent binding exploited in affinity chromatography. Supplied with reliable purity and global shipping.

Molecular Formula C22H30INO4S
Molecular Weight 531.4 g/mol
Cat. No. B160037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-SAP
Synonyms7-(6,6-dimethyl-3-(4-iodobenzenesulfonylamino)bicyclo(3.1.1.)hept-2-yl)-5-heptenoic acid
ISAP acid
Molecular FormulaC22H30INO4S
Molecular Weight531.4 g/mol
Structural Identifiers
SMILESCC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC=C(C=C3)I)CC=CCCCC(=O)O)C
InChIInChI=1S/C22H30INO4S/c1-22(2)15-13-19(22)18(7-5-3-4-6-8-21(25)26)20(14-15)24-29(27,28)17-11-9-16(23)10-12-17/h3,5,9-12,15,18-20,24H,4,6-8,13-14H2,1-2H3,(H,25,26)/b5-3-/t15-,18+,19+,20+/m1/s1
InChIKeySZNMERGTFJHNSM-JAWYFFTGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





I-SAP: High-Affinity TP Receptor Antagonist


I-SAP (Iodophenyl sulfonyl amino pinane Thromboxane A2; CAS 133538-58-6) is a synthetic, radioiodinatable antagonist of the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor, also known as the TP receptor. It is a potent probe that induces platelet shape change without triggering aggregation, with an EC50 of 9.7 nM [1]. Its high affinity for the TP receptor, characterized by a Kd of 468-490 pM in human platelets, underpins its utility as a research tool for isolating and studying TP receptor pharmacology [1]. The compound's design, featuring an iodine substituent, allows for the generation of a radiolabeled ([125I]-I-SAP) counterpart, enabling detailed receptor binding studies [2].

Why I-SAP Is Irreplaceable in TP Research


While numerous compounds are classified as TP receptor antagonists, their specific binding kinetics, functional profiles, and chemical properties render them non-interchangeable. I-SAP distinguishes itself through a unique combination of high affinity (picomolar Kd), partial agonist activity (inducing shape change without aggregation), and the presence of an iodine atom, which is essential for creating radiolabeled analogs for binding assays [1]. In contrast, other TP antagonists like SQ 29,548, while potent, may exhibit different binding kinetics or functional effects [2]. For instance, the binding of I-SAP, but not necessarily other antagonists, is pH-dependent and specifically inhibited by diethylpyrocarbonate (DEPC), indicating a unique interaction with histidine residues in the receptor binding pocket [3]. Substituting I-SAP with another TP antagonist in a research protocol designed around its specific properties (e.g., radioligand binding, affinity chromatography) would compromise data integrity and experimental outcomes.

I-SAP: Key Differentiating Evidence vs. Other TP Antagonists


Picomolar Binding Affinity vs. Sulotroban

I-SAP demonstrates exceptionally high affinity for the human platelet TP receptor, with a dissociation constant (Kd) of 468 pM at physiological pH (7.4) [1]. This affinity is over 1,000-fold higher than that of another TP antagonist, Sulotroban (BM-13177), which exhibits a Ki of 650 nM for the same receptor target [2]. This difference is critical for applications requiring high sensitivity, such as receptor occupancy studies at low concentrations.

Thromboxane Receptor Pharmacology Platelet Biology Radioligand Binding Assays

Functional Selectivity: Shape Change Without Aggregation

At physiologic pH, I-SAP uniquely acts as a biased antagonist, stimulating a change in platelet shape with an EC50 of 9.7 nM but completely failing to induce the subsequent aggregation response [1]. This is in direct contrast to the TP receptor agonist U-46619, which potently induces both shape change and full aggregation [2]. This functional profile indicates that I-SAP stabilizes a distinct receptor conformation, activating pathways linked to cytoskeletal rearrangement (e.g., via G12/13) while failing to couple to pathways necessary for aggregation (e.g., Gq/PLC).

Platelet Activation Functional Selectivity TP Receptor Signaling

Direct Radioiodination for High-Sensitivity Detection

A key differentiator is the intrinsic iodine atom in the I-SAP molecule, which allows for facile radioiodination to produce [125I]-I-SAP [1]. This enables the use of the exact same chemical entity as a radiotracer for binding assays, eliminating discrepancies that can arise when using a structurally distinct radioligand (e.g., [3H]SQ 29,548) to study the binding of an unlabeled antagonist [2]. The use of 125I also provides higher specific activity and counting efficiency compared to tritium, enhancing assay sensitivity.

Radioligand Synthesis Receptor Autoradiography Binding Kinetics

Unique Histidine-Dependent Receptor Interaction

The binding of I-SAP to the TP receptor is specifically inhibited by the histidine-modifying reagent diethylpyrocarbonate (DEPC), an effect that is reversed by hydroxylamine [1]. This demonstrates that I-SAP's binding interaction is critically dependent on one or more histidine residues in the receptor's binding pocket. This is a distinct pharmacological fingerprint, as the binding of some other TP receptor ligands, like the agonist [125I]BOP, is less sensitive to DEPC modification [1].

Receptor Structure-Function Ligand-Binding Domain Chemical Modification

I-SAP: Optimal Research Applications


Radioligand Binding and Autoradiography

Due to its ability to be directly radioiodinated to a high specific activity ([125I]-I-SAP), I-SAP is the reagent of choice for quantifying TP receptor density and affinity in tissues with low receptor expression. Its high affinity (Kd = 468 pM) ensures a high signal-to-noise ratio, enabling precise pharmacological characterization in autoradiography and saturation binding experiments [1]. This is a significant advantage over using tritiated antagonists like [3H]SQ 29,548.

Biased Signaling at TP Receptor

I-SAP's unique functional profile, which triggers platelet shape change (EC50 9.7 nM) but not aggregation, makes it a critical tool for studying biased agonism and signaling bias at the TP receptor [1]. Researchers can use I-SAP to selectively activate G12/13-mediated pathways (shape change) without activating Gq-mediated pathways (aggregation), enabling the deconvolution of downstream signaling cascades in platelets and other cell types.

TP Receptor Affinity Purification

The high-affinity and specific interaction of I-SAP with the TP receptor has been successfully exploited for receptor purification. By coupling I-SAP to a solid matrix, it can be used as an affinity chromatography ligand to isolate TP receptors from complex biological mixtures, such as solubilized platelet membranes [1]. This application leverages the compound's unique structural and binding properties for preparative biochemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for I-SAP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.